BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of (S)-(-)-2-Aminomethyl-1-
ethylpyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(S)-(-)-2-Aminomethyl-1-
Compound Name:
ethylpyrrolidine

Cat. No.: B131597

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-2-
Aminomethyl-1-ethylpyrrolidine, a chiral building block of significant interest in
pharmaceutical synthesis. This document compiles available Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental
protocols to aid in its characterization.

Chemical Structure and Properties
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a chiral amine with the following structure:
Caption: Chemical structure of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine.

Physical Properties:
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Property Value Reference
Molecular Formula C7H1sN2 [1112]
Molecular Weight 128.22 g/mol [1][2]
Appearance .Clef:lr colorless to faintly yellow 2]
liquid

Boiling Point 58-60 °C at 16 mmHg [3]

Density 0.884 g/mL at 25 °C [3]
Refractive Index (n20/D) 1.466 [3]

Spectroscopic Data

The following sections present the available spectroscopic data for (S)-(-)-2-Aminomethyl-1-
ethylpyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data

While specific tH NMR data for the (S)-enantiomer is not readily available in the public domain,
the spectrum of its enantiomer, (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine, provides equivalent
chemical shifts in an achiral solvent.

Table 1: *H NMR Spectroscopic Data for (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
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Chemical Shift (ppm) Multiplicity Assignment (Tentative)
~2.8-3.2 m CHz (aminomethyl)

~2.7 m CH (pyrrolidine ring)
~2.2-25 m CHz (ethyl group)
~1.6-2.0 m CHz (pyrrolidine ring)
~1.3-1.6 m CH: (pyrrolidine ring)

~1.1 t CHs (ethyl group)

(broad) S NH:z

Note: This is a representative interpretation. Actual peak assignments may vary.

13C NMR Data

Detailed, publicly available 13C NMR data for (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is

limited. Based on the structure, the following approximate chemical shifts can be expected.

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (ppm)

Assignment (Tentative)

~60-70 CH (pyrrolidine ring, adjacent to N)
~50 - 60 CHz (pyrrolidine ring, adjacent to N)
~45 - 55 CH:z (ethyl group)

~40 - 50 CHz (aminomethyl)

~20-30 CHz (pyrrolidine ring)

~20-30 CHz (pyrrolidine ring)

~10-20 CHs (ethyl group)

Note: These are estimated values. Experimental data is required for confirmation.
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Infrared (IR) Spectroscopy

While some sources indicate that the IR spectrum conforms to the expected structure, a
detailed peak list is not consistently available. The characteristic absorption bands for a primary

amine and saturated alkyl groups are expected.

Table 3: Expected IR Absorption Bands

Wavenumber (cm~2) Vibration Type Functional Group
3300 - 3500 N-H stretch Primary amine
2850 - 3000 C-H stretch Alkyl CHz, CH3
~1600 N-H bend Primary amine
1450 - 1470 C-H bend Alkyl CHz, CHs
1000 - 1250 C-N stretch Aliphatic amine

Mass Spectrometry (MS)

Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis of
the racemic mixture is available.

Table 4: Mass Spectrometry Data

miz Interpretation
128 Molecular lon [M]*
98 [M - CHz2NH2]*

[M - CzHs - CH2NHz]* or Pyrrolidine ring

fragment

70

28 [C2Ha]*

Note: Fragmentation patterns can be complex and may include other significant peaks.
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 10-20 mg of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDCls, D20, or DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.

 |If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),
for referencing the chemical shifts to O ppm.

IH NMR Acquisition:

e Spectrometer: 300 MHz or higher field NMR spectrometer.

e Pulse Program: Standard single-pulse sequence.

o Number of Scans: 16-64, depending on the sample concentration.
o Relaxation Delay: 1-5 seconds.

e Spectral Width: 0-12 ppm.

13C NMR Acquisition:

Spectrometer: 75 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 512-2048 or more, as the 13C nucleus is less sensitive.

Relaxation Delay: 2-5 seconds.
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e Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

e Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates.

¢ Gently press the plates together to form a thin liquid film.

FTIR Acquisition:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
» Mode: Transmittance.

e Scan Range: 4000-400 cm™1,

» Resolution: 4 cm™2.

e Number of Scans: 16-32.

e A background spectrum of the clean salt plates should be acquired and subtracted from the
sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

e Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as
methanol or dichloromethane.

GC-MS Parameters:
e Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms or equivalent).

e Injection Volume: 1 pL.
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« Injector Temperature: 250 °C.

e Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,
then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

e Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
o Mass Spectrometer: Electron lonization (EI) source.
 |onization Energy: 70 eV.

e Mass Range: m/z 30-400.

e Source Temperature: 230 °C.

e Quadrupole Temperature: 150 °C.

Workflow Diagrams

The following diagrams illustrate the general workflows for spectroscopic analysis and the
logical relationship of the spectroscopic techniques in structure elucidation.
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Caption: General workflow for spectroscopic analysis.
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Caption: Logical relationship of spectroscopic data in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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